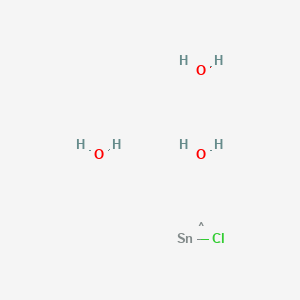![molecular formula C36H39ClKN3O6S B14440719 Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt CAS No. 75247-19-7](/img/structure/B14440719.png)
Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt is a complex organic compound that belongs to the class of sulfonic acids. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety, a chloroacetyl group, and a cyclohexylamino group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt typically involves multiple steps. The initial step often includes the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid . This is followed by the introduction of the chloroacetyl group through a reaction with chloroacetyl chloride under controlled conditions. The final step involves the coupling of the cyclohexylamino group and the anthracenyl moiety to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors where benzene is treated with sulfuric acid. The subsequent steps are carried out in specialized reactors designed to handle the specific reaction conditions required for each step. The final product is often purified through crystallization or other separation techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chloroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid with similar acidic properties.
p-Toluenesulfonic acid: Another sulfonic acid with a methyl group, used as a catalyst in organic synthesis.
Sulfanilic acid: Contains an amino group and is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse scientific applications. Its combination of functional groups provides versatility in reactivity and potential for use in various fields.
Propiedades
Número CAS |
75247-19-7 |
|---|---|
Fórmula molecular |
C36H39ClKN3O6S |
Peso molecular |
716.3 g/mol |
Nombre IUPAC |
potassium;2-chloro-N-[[2-[[2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]cyclohexyl]methyl]-3-sulfophenyl]methyl]ethanimidate |
InChI |
InChI=1S/C36H40ClN3O6S.K/c37-20-32(41)38-21-23-10-8-16-31(47(44,45)46)27(23)19-22-9-4-7-15-28(22)40-30-18-17-29(39-24-11-2-1-3-12-24)33-34(30)36(43)26-14-6-5-13-25(26)35(33)42;/h5-6,8,10,13-14,16-18,22,24,28,39-40H,1-4,7,9,11-12,15,19-21H2,(H,38,41)(H,44,45,46);/q;+1/p-1 |
Clave InChI |
JVTLNBWQWHITQN-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)NC2=C3C(=C(C=C2)NC4CCCCC4CC5=C(C=CC=C5S(=O)(=O)O)CN=C(CCl)[O-])C(=O)C6=CC=CC=C6C3=O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
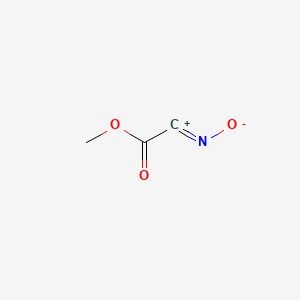




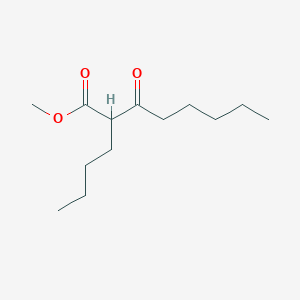
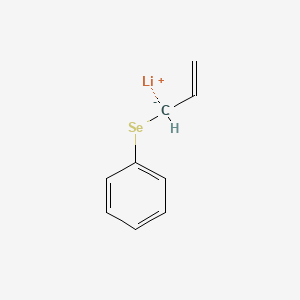
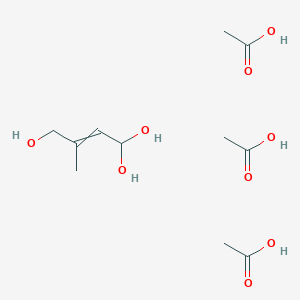
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
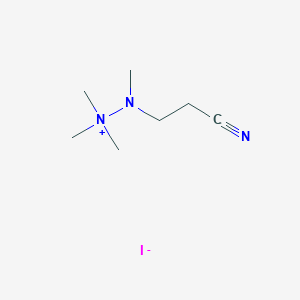
methanone](/img/structure/B14440711.png)

